molecular formula C23H26N2O3 B5358565 N-cyclopropyl-2-[3-(4-phenoxybenzoyl)piperidin-1-yl]acetamide

N-cyclopropyl-2-[3-(4-phenoxybenzoyl)piperidin-1-yl]acetamide

Cat. No. B5358565
M. Wt: 378.5 g/mol
InChI Key: BQYVFDWXZRSLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-[3-(4-phenoxybenzoyl)piperidin-1-yl]acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[3-(4-phenoxybenzoyl)piperidin-1-yl]acetamide is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of mood, behavior, and movement, and its dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of dopamine D3 receptor activity, the modulation of neurotransmitter release, and the regulation of neuronal excitability. It has also been shown to have potential anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-2-[3-(4-phenoxybenzoyl)piperidin-1-yl]acetamide is its selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. However, its limited solubility and stability may pose challenges for its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-cyclopropyl-2-[3-(4-phenoxybenzoyl)piperidin-1-yl]acetamide, including the investigation of its therapeutic potential in various diseases, the development of more potent and selective analogs, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosing and administration regimens for this compound.

Synthesis Methods

N-cyclopropyl-2-[3-(4-phenoxybenzoyl)piperidin-1-yl]acetamide can be synthesized using a multistep process that involves the reaction of cyclopropylamine with 4-phenoxybenzoyl chloride to form the intermediate compound, 4-phenoxybenzoylcyclopropylamine. This intermediate is then reacted with 1-chloro-2-(piperidin-1-yl)ethane and a base to form the final compound, this compound.

Scientific Research Applications

N-cyclopropyl-2-[3-(4-phenoxybenzoyl)piperidin-1-yl]acetamide has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-cyclopropyl-2-[3-(4-phenoxybenzoyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c26-22(24-19-10-11-19)16-25-14-4-5-18(15-25)23(27)17-8-12-21(13-9-17)28-20-6-2-1-3-7-20/h1-3,6-9,12-13,18-19H,4-5,10-11,14-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYVFDWXZRSLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)NC2CC2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.